2-[3-Oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one
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Overview
Description
The compound “2-[3-Oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one” is a chemical compound with the molecular formula C22H22N6O2S and a molecular weight of 434.521. It is available for purchase from various chemical suppliers12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis3.Molecular Structure Analysis
I couldn’t find specific information on the molecular structure of this compound. However, the molecular formula indicates that it contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms1.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds have been synthesized and evaluated for their anti-tubercular activity3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources. However, the molecular formula and weight are known1.Scientific Research Applications
Anti-inflammatory Applications
Compounds structurally related to the one have been synthesized and tested for their anti-inflammatory activities. For example, derivatives of quinazolin-4-one have exhibited significant anti-inflammatory activity in various models, suggesting potential applications in the development of new anti-inflammatory agents (Kumar & Rajput, 2009).
Antihypertensive and Alpha-Adrenoceptor Antagonist Properties
Quinazoline derivatives have been evaluated for their antihypertensive effects and alpha 1-adrenoceptor antagonistic properties, indicating their potential in treating conditions related to hypertension and as selective alpha 1-adrenoceptor antagonists (Chern et al., 1993).
Antimicrobial Activity
Research into quinazoline derivatives has also shown promising antimicrobial properties, highlighting their potential as novel antimicrobial agents against a variety of bacterial strains (Buha et al., 2012).
Antitumor and Antifolate Activities
Quinazoline and pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as potential inhibitors of thymidylate synthase (TS), showcasing their potential in cancer treatment and as antibacterial agents. These compounds demonstrate significant inhibitory activity against TS, indicating their utility in developing antitumor and antibacterial therapies (Gangjee et al., 1996).
Gastroprotective Activity
Similar compounds have been evaluated for their gastroprotective activity, suggesting a potential application in treating or preventing gastric ulcers and related gastrointestinal disorders (Piras et al., 1993).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available resources. However, it’s always important to handle chemical compounds with care and use appropriate safety measures.
Future Directions
The future directions for this compound could involve further studies to evaluate its potential applications, particularly in the field of medicinal chemistry. This could include testing its efficacy against various diseases, studying its pharmacokinetics and pharmacodynamics, and exploring its potential side effects and toxicity.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, it would be beneficial to consult a specialist or conduct further research.
properties
CAS RN |
1044283-94-4 |
---|---|
Product Name |
2-[3-Oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
Molecular Formula |
C22H22N6O2S |
Molecular Weight |
434.52 |
IUPAC Name |
2-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C22H22N6O2S/c29-19(27-13-11-26(12-14-27)18-7-3-4-10-23-18)9-8-17-21(30)28-20(24-17)15-5-1-2-6-16(15)25-22(28)31/h1-7,10,17,24H,8-9,11-14H2 |
InChI Key |
WRSGSFVDJRVKAI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
solubility |
not available |
Origin of Product |
United States |
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